REACTION_CXSMILES
|
[H-].[Na+].[C:3]([O:7][C:8](=[O:15])[NH:9][CH2:10][CH2:11][CH2:12][CH2:13][OH:14])([CH3:6])([CH3:5])[CH3:4].F[C:17]1[CH:22]=[C:21]([N+:23]([O-:25])=[O:24])[CH:20]=[CH:19][C:18]=1[N:26]1[CH:30]=[N:29][C:28]([CH3:31])=[N:27]1>C1COCC1>[CH3:31][C:28]1[N:29]=[CH:30][N:26]([C:18]2[CH:17]=[CH:22][C:21]([N+:23]([O-:25])=[O:24])=[CH:20][C:19]=2[O:14][CH2:13][CH2:12][CH2:11][CH2:10][NH:9][C:8](=[O:15])[O:7][C:3]([CH3:6])([CH3:4])[CH3:5])[N:27]=1 |f:0.1|
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Name
|
|
Quantity
|
0.405 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.278 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCCO)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The mixture was stirred at 0° C. for 1 h
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Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 h at rt
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc three times
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Type
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CONCENTRATION
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Details
|
After concentrating the combined EtOAc layers
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Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (silica gel, 300 g, 0 to 80% EtOAc/Hexane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C=N1)C1=C(OCCCCNC(OC(C)(C)C)=O)C=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.75 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |